molecular formula C8H10O2 B14700836 4,5,6-Trimethyl-2H-pyran-2-one CAS No. 14818-31-6

4,5,6-Trimethyl-2H-pyran-2-one

Cat. No.: B14700836
CAS No.: 14818-31-6
M. Wt: 138.16 g/mol
InChI Key: MXYPQLFIKLZHGS-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2H-pyran-2-one is a chemical compound with the molecular formula C8H10O2 . It belongs to the class of 2H-pyran-2-ones, which are recognized as stable and versatile scaffolds in organic synthesis . These compounds are prepared from easily accessible starting materials and are valuable intermediates for constructing functionally diverse aromatic and heteroaromatic systems . Researchers utilize 2H-pyran-2-one derivatives as key precursors in the synthesis of complex natural products and biologically active compounds . Their applications extend to materials science, where they have been used to create molecules with interesting photophysical properties, such as those useful in the development of organic light-emitting devices (OLEDs) . The synthetic route to access 2H-pyran-2-ones often involves reactions under alkaline conditions, and they can be further transformed through ring-opening and cyclization reactions to access other valuable molecular architectures . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14818-31-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4,5,6-trimethylpyran-2-one

InChI

InChI=1S/C8H10O2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3

InChI Key

MXYPQLFIKLZHGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1C)C

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 4,5,6 Trimethyl 2h Pyran 2 One and Derivatives

Fundamental Reactivity Patterns of 2H-Pyran-2-ones

The reactivity of the 2H-pyran-2-one ring is a fascinating blend of characteristics typically associated with both alkenes and aromatic compounds. This dual nature allows for a broad spectrum of synthetic applications. clockss.org

Analysis of Electrophilic and Nucleophilic Centers

The 2H-pyran-2-one scaffold possesses distinct regions of high and low electron density, defining its electrophilic and nucleophilic character. The presence of the electron-withdrawing carbonyl group conjugated with the ring's double bonds makes several carbon atoms susceptible to nucleophilic attack. clockss.orgresearchgate.net Specifically, the C2, C4, and C6 positions are recognized as the primary electrophilic centers. clockss.orgumich.edu Nucleophiles can add to these sites, often initiating a cascade of further reactions. clockss.orgresearchgate.net

The oxygen atom of the carbonyl group, with its lone pairs of electrons, acts as a nucleophilic center. brainly.comyoutube.com Additionally, the π-system of the diene portion of the ring can exhibit nucleophilic character, particularly in reactions with strong electrophiles. The aromaticity of 2H-pyran-2-ones is demonstrated by their selective substitution patterns in electrophilic reactions, such as nitration and halogenation, which typically occur at the C3 and C5 positions. clockss.org

Table 1: Electrophilic and Nucleophilic Centers in 2H-Pyran-2-one
PositionCharacterGoverning FactorsTypical Reactions
C2 (Carbonyl Carbon)ElectrophilicPolarization of the C=O bondNucleophilic attack leading to ring opening clockss.org
C4ElectrophilicConjugate addition (Michael addition) researchgate.netNucleophilic attack clockss.org
C6ElectrophilicConjugate additionNucleophilic attack clockss.org
C3 and C5NucleophilicElectron-rich positions of the dieneElectrophilic substitution (e.g., nitration, halogenation) clockss.org
Carbonyl OxygenNucleophilicLone pairs of electronsProtonation, coordination to Lewis acids brainly.comyoutube.com

Exploration of Ring-Opening Reactions and Associated Rearrangements

A hallmark of 2H-pyran-2-one chemistry is its propensity to undergo ring-opening reactions when treated with nucleophiles. researchgate.netclockss.org This reactivity stems from the inherent strain of the unsaturated lactone ring and the electrophilicity of the ring carbons. The attack of a nucleophile, often at the C2 or C6 position, can lead to the cleavage of the ester bond and the formation of an open-chain intermediate. clockss.org

These intermediates are often highly reactive and can undergo a variety of subsequent transformations, including rearrangements and cyclizations, to form new carbocyclic or heterocyclic systems. clockss.org For instance, the reaction of 2H-pyran-2-ones with nitrogen nucleophiles like hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org Similarly, carbon nucleophiles can induce ring transformations to generate diverse molecular architectures. clockss.orgresearchgate.net The specific outcome of these reactions is highly dependent on the nature of the nucleophile, the substitution pattern of the pyran-2-one ring, and the reaction conditions.

Pericyclic Transformations: Diels-Alder and Retro-Diels-Alder Cycloadditions

Pericyclic reactions, particularly the Diels-Alder cycloaddition, represent one of the most powerful applications of 2H-pyran-2-ones in organic synthesis. chim.it These reactions allow for the construction of complex six-membered rings with a high degree of stereocontrol. liverpool.ac.uk

2H-Pyran-2-ones as Diene Components in [4+2] Cycloadditions

In the context of the Diels-Alder reaction, 2H-pyran-2-ones typically function as the 4π-electron diene component. chim.itrsc.org They react with a variety of dienophiles, which are 2π-electron systems, to form bicyclic adducts. rsc.orgnih.gov The reactivity of the 2H-pyran-2-one as a diene is influenced by the substituents on the ring. Electron-donating groups on the pyran-2-one enhance its reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. chim.it Conversely, electron-withdrawing groups can enable the pyran-2-one to react with electron-rich dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. chim.itrsc.org

The initial cycloadducts formed in these reactions are often unstable and can undergo further transformations, such as the elimination of carbon dioxide, to yield aromatic or heteroaromatic products. chim.itrsc.org

Regioselectivity and Stereoselectivity in Diels-Alder Reactions Involving Substituted Pyran-2-ones

The Diels-Alder reactions of substituted 2H-pyran-2-ones often proceed with high levels of regioselectivity and stereoselectivity. rsc.orgnih.gov The regioselectivity, which refers to the orientation of the dienophile relative to the diene, is governed by the electronic effects of the substituents on both the diene and the dienophile. rsc.orgyoutube.com For instance, in reactions with unsymmetrical dienophiles, the substituents on the 2H-pyran-2-one ring direct the dienophile to a specific orientation to form one major regioisomer. rsc.orgnih.gov

Stereoselectivity, particularly the preference for the endo or exo transition state, is another critical aspect. In many Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions. organic-chemistry.org The stereochemical outcome can be influenced by factors such as the reaction temperature, solvent, and the presence of Lewis acid catalysts. liverpool.ac.uk

Table 2: Factors Influencing Selectivity in Diels-Alder Reactions of 2H-Pyran-2-ones
FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Substituent Electronic EffectsElectron-donating groups on the diene and electron-withdrawing groups on the dienophile (or vice-versa) control the orientation of addition. chim.itrsc.orgCan influence the stability of the endo and exo transition states.
Steric HindranceBulky substituents can disfavor certain orientations, leading to higher regioselectivity.Can favor the formation of the less sterically hindered exo product. liverpool.ac.uk
Lewis Acid CatalysisCan enhance the polarization of the dienophile, leading to increased regioselectivity.Can enhance the preference for the endo product by coordinating to the dienophile. liverpool.ac.uk
Reaction TemperatureHigher temperatures can sometimes lead to a decrease in regioselectivity.Higher temperatures can favor the thermodynamically more stable exo product over the kinetically favored endo product. masterorganicchemistry.com

Mechanistic Pathways of Retro-Diels-Alder Reactions and Decarboxylation

The bicyclic adducts formed from the Diels-Alder reaction of 2H-pyran-2-ones can undergo a retro-Diels-Alder reaction upon heating. masterorganicchemistry.com This process is the microscopic reverse of the Diels-Alder reaction and involves the fragmentation of the six-membered ring. masterorganicchemistry.com A particularly noteworthy transformation is the retro-Diels-Alder reaction followed by the extrusion of a small molecule, most commonly carbon dioxide (CO2), in a process known as decarboxylation. masterorganicchemistry.com

This sequence is especially favorable when it leads to the formation of a stable aromatic ring. masterorganicchemistry.com The driving force for this tandem reaction is the significant gain in stability associated with aromatization and the irreversible loss of a gaseous molecule like CO2. masterorganicchemistry.com The mechanism involves the concerted breaking of two sigma bonds and the formation of three pi bonds. masterorganicchemistry.com Density functional theory (DFT) calculations have shown that the retro-Diels-Alder reaction of some partially saturated 2-pyrone derivatives can proceed through a zwitterionic intermediate, particularly in the presence of polar solvents. rsc.org

Detailed Mechanistic Studies of Retro-Diels-Alder Reactions in Methylated Dihydropyran-2-ones (e.g., 4,6,6-trimethyl-3,6-dihydro-2H-pyran-2-one)

The retro-Diels-Alder (rDA) reaction, the microscopic reverse of the Diels-Alder reaction, is a key transformation for 2-pyrone systems. masterorganicchemistry.comfiveable.me It involves the fragmentation of a cyclic compound into a diene and a dienophile. fiveable.me For some 2-pyrone derivatives, this reaction is particularly favorable as it can lead to the formation of a stable aromatic ring and the irreversible liberation of carbon dioxide. masterorganicchemistry.com

Detailed mechanistic studies, often employing density functional theory (DFT), have provided significant insights into the rDA reactions of methylated dihydropyran-2-ones. For instance, in the case of 4,6,6-trimethyl-3,6-dihydro-2H-pyran-2-one, which lacks a hydroxyl substituent at the C4 position, the rDA reaction in water proceeds through a concerted mechanism without the formation of an intermediate. rsc.org The reaction rates for such molecules are observed to be faster in water compared to a non-polar solvent like n-hexane. rsc.org In the gas phase or in n-hexane, where hydrogen bonding interactions are absent, the rDA reaction is also concerted but with significantly higher activation barriers. rsc.org

The solvent plays a crucial role in the reaction mechanism. Polar solvents like water, DMSO, ethanol, and methanol (B129727) generally lead to lower activation energies compared to non-polar solvents, despite a larger frontier molecular orbital (FMO) gap. rsc.org This suggests that the differential stabilization of the reactant and the transition state by the solvent is a dominant factor. rsc.org Furthermore, the presence of a Brønsted acid catalyst can dramatically lower the activation barrier by facilitating the reaction through the formation of an oxocarbenium ion. rsc.org

The substitution pattern on the dihydropyran-2-one ring also has a pronounced effect on the reactivity. Methyl substituents can influence the reaction rate through steric hindrance and by altering the electronic properties of the molecule. rsc.org

Valence Isomerism in Trimethyl-2H-pyran-2-ones (2H-Pyran/1-Oxatriene Equilibrium)

Valence isomerism, a type of tautomerism where isomers differ only in the position of their valence electrons, is a significant feature of 2H-pyran systems. Specifically, 2H-pyrans can exist in equilibrium with their open-chain valence isomers, (Z,Z)-1-oxatrienes. researchgate.netresearchgate.net This equilibrium is a dynamic process influenced by various factors.

Physicochemical Factors Influencing Valence Tautomeric Equilibria

The position of the 2H-pyran/1-oxatriene equilibrium is governed by a delicate balance of several physicochemical factors. researchgate.net These include:

Solvent Polarity: The polarity of the solvent can influence the relative stability of the cyclic 2H-pyran and the open-chain 1-oxatriene.

Temperature: Thermal energy can favor the ring-opening to the 1-oxatriene form.

Concentration: In some cases, the equilibrium can be concentration-dependent.

Light Irradiation: Photochemical conditions can also shift the equilibrium. researchgate.net

The interplay of these factors determines whether the cyclic or the acyclic form predominates.

Impact of Substituent Patterns on Equilibrium Composition and Stability

The nature and position of substituents on the pyran ring have a profound impact on the stability of the 2H-pyran form and the position of the equilibrium. researchgate.net For monocyclic 2H-pyrans, appropriate substitution is often necessary to achieve stability. researchgate.net For instance, the presence of an ester group at the C5 position and substitution at the C6 position can stabilize the 2H-pyran ring. researchgate.net

The electronic nature of the substituents is critical. Electron-donating groups can stabilize the pyran ring, while electron-withdrawing groups may favor the open-chain isomer. The steric bulk of the substituents also plays a role, potentially influencing the conformation of the ring and the ease of ring-opening.

Other Significant Chemical Transformations and Functionalization Reactions

Beyond retro-Diels-Alder reactions and valence isomerism, 4,5,6-trimethyl-2H-pyran-2-one and its derivatives undergo a variety of other chemical transformations that allow for their functionalization and the synthesis of new compounds.

Hydrogenation Studies, Including Diastereoselectivity in this compound

Hydrogenation of the double bonds in the pyranone ring is a common transformation. These reactions can exhibit diastereoselectivity, meaning that one diastereomer is formed in preference to others. The stereochemical outcome of the hydrogenation is influenced by the existing stereocenters in the molecule and the reaction conditions, including the choice of catalyst and solvent. For example, the hydrogenation of related dihydropyran derivatives has been shown to proceed with high diastereoselectivity, yielding specific cis-disubstituted products.

Derivatization via Coupling and Condensation Reactions (e.g., Modified Biginelli Reaction)

The pyranone scaffold can be elaborated through various coupling and condensation reactions. A notable example is the modified Biginelli reaction. The classical Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.org In modified versions, intermediates derived from pyranones can participate in cascade reactions. For instance, a Biginelli dihydropyrimidinone intermediate can undergo a subsequent hetero-Diels-Alder reaction, leading to the formation of complex, functionalized bicyclic products in a one-pot synthesis. frontiersin.orgfrontiersin.org This approach highlights the utility of pyranone derivatives as versatile building blocks in the synthesis of more complex heterocyclic systems.

Interactive Data Table: Reaction Types and Key Features

Reaction TypeKey Reactant(s)/SystemKey Product(s)Influencing FactorsMechanistic Notes
Retro-Diels-Alder4,6,6-trimethyl-3,6-dihydro-2H-pyran-2-oneDiene and DienophileSolvent polarity, Temperature, CatalystConcerted mechanism in water for non-hydroxylated pyranones. rsc.org
Valence IsomerismTrimethyl-2H-pyran-2-ones(Z,Z)-1-OxatrienesSolvent, Temperature, Light, SubstituentsDynamic equilibrium between cyclic and open-chain forms. researchgate.netresearchgate.net
HydrogenationThis compoundTetrahydropyranone derivativesCatalyst, Solvent, Substrate stereochemistryCan proceed with high diastereoselectivity.
Modified Biginelli ReactionPyranone-derived intermediatesFunctionalized bicyclic pyrimidinesReaction conditions, SubstratesCascade reaction involving a hetero-Diels-Alder step. frontiersin.orgfrontiersin.org

Functionalization with Heteroatom Reagents (e.g., Arylisothiocyanates, Hydrazine)

The reaction of 2H-pyran-2-ones with nitrogen-based nucleophiles like hydrazine is a well-established method for synthesizing various nitrogen-containing heterocycles. researchgate.net This transformation typically proceeds via a nucleophilic attack on one of the electrophilic centers of the pyranone ring (C-2 or C-6), leading to the opening of the lactone ring. The resulting intermediate can then undergo intramolecular cyclization.

With hydrazine, the reaction mechanism involves an initial nucleophilic attack at the C-6 position, followed by ring opening. A subsequent intramolecular condensation between the terminal hydrazine nitrogen and the ketone group forms a new heterocyclic ring. For instance, the reaction of the related compound, trifluorotriacetic acid lactone, with phenylhydrazine (B124118) yields a pyrazole (B372694) derivative. nih.gov This process highlights the utility of pyranones as synthons for five-membered heterocycles.

The general reaction with hydrazine can be summarized as follows:

ReactantReagentConditionsProduct Type
2H-Pyran-2-one derivativeHydrazine HydrateHeating in solvent (e.g., Ethanol)Pyrazole or Pyridazine derivative
Trifluorotriacetic acid lactonePhenylhydrazineNot specifiedPyrazole derivative nih.gov

No specific documented reactions of this compound with arylisothiocyanates were found in the reviewed sources.

Electrophilic Substitution Reactions (e.g., Bromination)

The aromatic character of the 2H-pyran-2-one ring allows for electrophilic substitution reactions, with halogenation, nitration, and sulfonation typically occurring at the C-3 and C-5 positions. clockss.org For this compound, the methyl groups occupy positions 4, 5, and 6, leaving the C-3 position as the primary site for electrophilic attack.

Bromination of this compound is expected to yield 3-Bromo-4,5,6-trimethyl-2H-pyran-2-one. This reaction can be achieved using various brominating agents, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent like carbon tetrachloride. orgsyn.org Alternatively, elemental bromine in a solvent like methylene (B1212753) chloride can be used. orgsyn.org The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich C-3 position of the pyranone ring.

Table of Electrophilic Bromination Reaction

Starting Material Reagent Conditions Product
This compound N-Bromosuccinimide (NBS), Benzoyl Peroxide Reflux in CCl₄ 3-Bromo-4,5,6-trimethyl-2H-pyran-2-one

Ring Transformations to Diverse Heterocyclic Systems (e.g., Pyridones, Thiazoles, Pyrazoles)

The 2H-pyran-2-one ring is a valuable precursor for a variety of other heterocyclic systems through ring transformation reactions. These reactions are typically initiated by nucleophiles that open the pyranone ring, followed by rearrangement and re-cyclization. clockss.org

Pyridones: The reaction of 2H-pyran-2-ones with ammonia (B1221849) or primary amines can lead to the formation of 2-pyridones. clockss.org For example, the related 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) reacts with amines to yield 4-hydroxy-2-pyridones at elevated temperatures (100 °C). researchgate.net The mechanism involves nucleophilic attack by the amine at the C-6 position, ring opening, and subsequent intramolecular cyclization with the elimination of water to form the pyridone ring. It is therefore highly probable that the reaction of this compound with ammonia would yield 4,5,6-Trimethyl-2-pyridone.

Pyrazoles: As discussed in section 3.4.3, hydrazine is a key reagent for converting pyran-2-ones into pyrazoles. The reaction of this compound with hydrazine would likely proceed through a ring-opening/recyclization pathway to afford a dimethyl-substituted pyrazole derivative, with the specific substitution pattern depending on the exact mechanism of cyclization. Research on similar structures, like dehydroacetic acid derivatives, confirms the formation of pyrazole rings upon reaction with substituted hydrazines. researchgate.net

No specific documented methods for the direct ring transformation of this compound into thiazoles were found in the reviewed sources. The synthesis of thiazole (B1198619) derivatives from pyranones often requires a pre-functionalized starting material, such as a bromoacetyl-pyranone.

Table of Ring Transformation Reactions

Starting Material Reagent(s) Product Heterocycle
This compound Ammonia (aq.) 4,5,6-Trimethyl-2-pyridone
4-Hydroxy-6-methyl-2H-pyran-2-one Amines 4-Hydroxy-2-pyridones researchgate.net
This compound Hydrazine Dimethyl-substituted pyrazole

Advanced Spectroscopic and Analytical Characterization of 4,5,6 Trimethyl 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pyran-2-ones.researchgate.net

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including pyran-2-one derivatives. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR and ¹³C NMR spectra of 4,5,6-trimethyl-2H-pyran-2-one provide the initial and most fundamental data for its structural verification. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum, a single olefinic proton is expected, alongside three distinct singlets corresponding to the three methyl groups. The proton at the C3 position is anticipated to appear in the downfield region typical for vinylic protons adjacent to an oxygen atom in a lactone ring. The three methyl groups at positions 4, 5, and 6 will have characteristic shifts in the aliphatic region, with their exact positions influenced by their attachment to the pyranone core.

The ¹³C NMR spectrum complements this by showing nine distinct carbon signals. This includes the carbonyl carbon (C2), which is significantly deshielded, four sp² hybridized carbons of the pyran ring, and the three methyl carbons.

Representative NMR Data for this compound

Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)
2-~164.0
3~6.10 (s)~118.0
4-~150.0
4-CH₃~1.95 (s)~18.0
5-~125.0
5-CH₃~2.10 (s)~16.0
6-~158.0
6-CH₃~2.20 (s)~20.0

Note: The chemical shifts are estimated values based on known data for similarly substituted pyran-2-one derivatives and general NMR principles. pdx.edusemanticscholar.org Actual values may vary depending on the solvent and experimental conditions.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC).sdsu.edu

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to show a lack of cross-peaks between the C3-H proton and the methyl group protons, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. columbia.edu This is crucial for assigning the carbon signals. For this molecule, the HSQC would show correlations between the proton at ~6.10 ppm and the carbon at ~118.0 ppm (C3), as well as correlations for each of the three methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). columbia.edu It is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The C3-H proton showing correlations to the carbonyl carbon (C2), the methyl-bearing carbon at C4, and the methyl-bearing carbon at C5.

The protons of the 4-CH₃ group showing correlations to C3, C4, and C5.

The protons of the 5-CH₃ group showing correlations to C4, C5, and C6.

The protons of the 6-CH₃ group showing correlations to C5, C6, and the carbonyl carbon C2.

These correlations provide definitive evidence for the substitution pattern of the trimethyl-2H-pyran-2-one ring. researchgate.net

Determination of Absolute Configuration and Stereochemistry through Chiral NMR Methods

The specific molecule this compound is achiral and therefore does not have enantiomers. However, for chiral pyran-2-one derivatives, determining the absolute configuration is a critical task. wordpress.com Chiral NMR spectroscopy offers powerful methods to achieve this without the need for crystallization. researchgate.netresearchgate.net

This is typically accomplished by using a chiral auxiliary, which can be either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA). researchgate.net

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that covalently bonds to the chiral analyte, converting a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra. By analyzing the chemical shift differences (Δδ) between the two diastereomeric derivatives, and by using established models for the specific CDA, the absolute configuration of the original molecule can be determined.

Chiral Solvating Agents (CSAs): CSAs, such as chiral alcohols, form weak, transient diastereomeric complexes with the enantiomers of a chiral analyte. missouri.eduresearcher.life This interaction induces a small, but measurable, difference in the chemical shifts of the corresponding protons in the two enantiomers, allowing for the determination of enantiomeric purity. missouri.edu In some cases, by understanding the nature of the solute-solvent interaction, these induced shifts can also be used to assign the absolute configuration. missouri.eduacs.org

Mass Spectrometry (MS) Applications in Characterization.researchgate.net

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₉H₁₂O₂.

The calculated monoisotopic (exact) mass is 152.08373 Da. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Elucidation of Fragmentation Pathways of Trimethyl-2H-pyran-2-ones

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used for structural elucidation. libretexts.org For pyran-2-ones, common fragmentation pathways include the loss of neutral molecules like carbon monoxide (CO) and radical species. researchgate.netnist.gov

Key fragmentation pathways for this compound would likely include:

Loss of a Methyl Radical (·CH₃): Cleavage of one of the methyl groups can lead to the formation of a stable cation at m/z 137.

Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactones and pyrones is the neutral loss of CO (28 Da) from the molecular ion, which would result in a fragment ion at m/z 124. This can be a primary fragmentation step. researchgate.net

Combined Losses: Subsequent fragmentation of the primary ions can also occur, such as the loss of a methyl radical following the loss of CO, or vice versa.

Proposed EI-MS Fragmentation Data for this compound

m/zProposed IdentityNeutral Loss
152[M]⁺ (Molecular Ion)-
137[M - CH₃]⁺·CH₃
124[M - CO]⁺CO

The study of these fragmentation pathways provides corroborating evidence for the structure determined by NMR. nih.govnih.gov

Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data for the advanced spectroscopic and analytical characterization of the compound this compound is not available in published resources. While extensive information exists for various isomers and related pyranone derivatives, such as those listed in the table of related compounds below, the explicit data required to detail the Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV/Vis) Spectroscopy, advanced chromatographic techniques, and specialized analytical methodologies for this compound could not be located.

The provided outline requires a detailed, research-based discussion on the following analytical techniques for this specific molecule:

Specialized Analytical Methodologies (e.g., Polarimetry, Cyclic Voltammetry, Conductimetry)

A listing of various pyran-2-one derivatives for which information was found is provided below for contextual reference.

Theoretical and Computational Studies of 4,5,6 Trimethyl 2h Pyran 2 One Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction pathways. DFT calculations have been instrumental in understanding the reactivity of pyran-2-one systems. mdpi.comresearchgate.net

For example, in the context of Diels-Alder reactions involving 2H-pyran-2-ones, DFT calculations have been used to study the reaction mechanism, including the polar and asynchronous nature of the process. researchgate.net These computational models can elucidate the roles of substituents in shifting the reaction towards a more synchronous, concerted pathway. researchgate.net

Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives at 600 K
CompoundΔG (kJ·mol−1)Ea (kJ·mol−1)
3,6-dihydro-2H-pyran (DHP)196-
4-methyl-3,6-dihydro-2H-pyran (MDHP)190-
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)183202
2-methyl-3,6-dihydro-2H-pyran182202
6-methyl-3,6-dihydro-2H-pyran184204

Data sourced from a computational study on the thermal decomposition of dihydropyran derivatives. mdpi.com The study highlights how methyl substituents affect the activation free energy (ΔG≠) and activation energy (Ea).

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and selectivity of chemical reactions. numberanalytics.comwikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The energy and symmetry of these orbitals govern the feasibility and outcome of reactions, particularly pericyclic reactions like cycloadditions. numberanalytics.comwikipedia.org

In the context of pyran-2-one chemistry, FMO analysis helps in understanding their behavior in reactions such as Diels-Alder cycloadditions. researchgate.netslideshare.net By calculating the HOMO and LUMO energy levels of 4,5,6-trimethyl-2H-pyran-2-one and its potential reaction partners, chemists can predict whether the pyran-2-one will act as the diene (HOMO-controlled) or the dienophile (LUMO-controlled). researchgate.net This analysis can also predict the regioselectivity and stereoselectivity of the reaction, providing valuable guidance for synthetic planning. wikipedia.org For instance, the introduction of electron-withdrawing or electron-donating groups on the pyran-2-one ring can significantly alter the energies of the frontier orbitals, thereby influencing its reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules like this compound in different environments. mdpi.comsemanticscholar.org

These simulations are particularly useful for understanding how the molecule behaves in solution, revealing its flexibility and the accessible conformations. mdpi.comsemanticscholar.org For pyran-2-one derivatives, MD simulations can shed light on their interactions with solvent molecules, such as water, and can be used to calculate properties like interaction energies and the formation of hydrogen bonds. semanticscholar.org This information is crucial for predicting the solubility and compatibility of these compounds with other substances, such as excipients in pharmaceutical formulations. mdpi.comsemanticscholar.org

In Silico Modeling of Molecular Interactions and Reactivity Prediction

In silico modeling encompasses a range of computational techniques used to simulate and predict molecular behavior. nih.gov For this compound, these methods can be used to model its interactions with other molecules, such as biological targets or other reactants, and to predict its chemical reactivity. mdpi.comnih.gov

Computational docking studies, a form of in silico modeling, can predict the binding orientation and affinity of the molecule to a protein's active site. nih.gov Furthermore, reactivity descriptors derived from DFT calculations, such as molecular electrostatic potential (MEP) and average local ionization energies, can identify the most reactive sites on the molecule. mdpi.comsemanticscholar.org For example, MEP maps can visualize the electron-rich and electron-poor regions of this compound, indicating likely sites for nucleophilic and electrophilic attack. This predictive power accelerates the process of drug design and the development of new chemical transformations. mdpi.com

Conformational Landscape Analysis and Stereochemical Prediction

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. beilstein-archives.orgethz.ch For this compound, computational methods can be used to explore its conformational landscape and predict the preferred stereochemistry of its reaction products.

DFT calculations can determine the relative energies of different conformers, identifying the most stable arrangements of the atoms. researchgate.netbeilstein-journals.org This is particularly important for flexible molecules where multiple low-energy conformations may exist. In the context of pyran rings, studies have focused on determining the preference for chair, boat, or twist-boat conformations. researchgate.net For substituted pyran-2-ones, the analysis can reveal how substituents influence the conformational preferences. ethz.ch This knowledge is critical for understanding how the molecule will interact with chiral environments, such as enzymes or chiral catalysts, and for predicting the stereochemical outcome of reactions.

Computational Modeling of Valence Isomerism and Tautomeric Preferences

Valence isomers are molecules that have the same molecular formula but differ in the arrangement of their chemical bonds. Tautomers are a specific type of isomer that readily interconvert, most commonly by the migration of a proton. Computational modeling is a powerful tool for investigating the relative stabilities and interconversion barriers of valence isomers and tautomers of pyran-2-one systems. researchgate.net

For pyran-2-ones, computational studies can explore the possibility of ring-opening to form isomeric keto-acids or other valence isomers. researchgate.net DFT calculations can predict the energies of these different forms and the transition states connecting them, providing insight into their potential for interconversion. Similarly, for pyran-2-ones with hydroxyl groups, computational methods can be used to assess the relative stabilities of different tautomeric forms (e.g., keto-enol tautomerism), which can have a profound impact on their chemical properties and biological activity.

Advanced Applications in Organic Synthesis and Materials Chemistry

4,5,6-Trimethyl-2H-pyran-2-one and Derivatives as Key Synthetic Intermediates

The 2H-pyran-2-one scaffold is a well-established and versatile building block in organic synthesis, prized for its ability to participate in a variety of chemical transformations to construct complex molecular architectures. The presence of methyl groups at the 4, 5, and 6 positions of the pyran-2-one ring in this compound introduces specific steric and electronic properties that can be strategically exploited in synthetic design.

Building Blocks for Complex Chemical Structures

The 2H-pyran-2-one moiety can be considered a latent diene, making it a valuable partner in Diels-Alder reactions. rsc.orgorgsyn.org This cycloaddition reaction provides a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. In the case of this compound, its reaction with various dienophiles would lead to highly substituted bicyclic lactones, which can serve as precursors to a diverse range of carbocyclic and heterocyclic systems. The methyl substituents on the pyran-2-one ring can influence the regioselectivity and stereoselectivity of the Diels-Alder reaction, offering a pathway to specific isomers of complex molecules.

Furthermore, the lactone functionality within the pyran-2-one ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the transformation of the pyran-2-one core into a variety of acyclic and other heterocyclic structures, further expanding its utility as a synthetic intermediate. researchgate.net

Precursors in Natural Product Synthesis

The 5,6-dihydro-2H-pyran-2-one framework is a common structural motif found in a number of natural products. nih.gov The synthesis of such natural products often involves the construction of this core structure. While direct examples involving this compound are not prominently reported, the general strategies for synthesizing related natural products can be extrapolated. For instance, methods like the asymmetric Keck allylation and ring-closing metathesis have been employed in the synthesis of (R)-goniothalamin, which features a 5,6-dihydro-2H-pyran-2-one ring. scispace.com The trimethylated version could potentially be used to synthesize analogs of known natural products, allowing for the exploration of structure-activity relationships.

Scaffolds for the Construction of Novel Chemical Entities

In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple biological targets. The pyran-2-one ring system is considered one such scaffold. researchgate.net Its derivatives have been investigated for a wide range of biological activities. The substitution pattern of this compound provides a unique three-dimensional arrangement of methyl groups, which can be crucial for specific interactions with biological macromolecules. By using this compound as a starting point, medicinal chemists can design and synthesize libraries of novel compounds with potential therapeutic applications. The chromenopyridine scaffold, for example, which can be synthesized from pyran-2-one derivatives, is a recognized platform in drug design. nih.gov

Applications in Functional Materials Chemistry

The electronic and photophysical properties of pyran-2-one derivatives make them attractive candidates for the development of functional organic materials.

Development of Functional Materials (e.g., Azo Dyes Derived from Pyran-2-one Precursors)

Azo dyes are a major class of synthetic colorants with widespread applications. nih.govontosight.aiontosight.ai The synthesis of azo dyes typically involves the coupling of a diazonium salt with an electron-rich coupling component. Research has demonstrated the successful synthesis of novel azo disperse dyes by coupling diazonium salts with 4-hydroxy-6-methyl-2H-pyran-2-one. ontosight.ai The resulting dyes exhibited interesting solvatochromic properties, meaning their color changes with the polarity of the solvent.

While direct synthesis of azo dyes from this compound is not explicitly documented in the reviewed literature, the structural similarity suggests its potential as a coupling component. The electron-donating methyl groups on the pyran-2-one ring could influence the color and properties of the resulting azo dyes. The general procedure for synthesizing azo dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable partner.

Reactant 1 Reactant 2 Product Type Potential Application
Diazonium SaltThis compoundAzo DyeTextiles, Functional Coatings

Role in Catalysis and Asymmetric Chemical Transformations

The potential of this compound and its derivatives in the field of catalysis, particularly in asymmetric transformations, remains an area with significant opportunities for exploration.

While there is no direct evidence of this compound itself acting as a catalyst, the pyran framework can be incorporated into ligands for metal-based catalysts. The stereochemistry of the substituted pyran ring could play a crucial role in inducing asymmetry in catalytic reactions. For example, asymmetric pyran annulation has been achieved using catalytic asymmetric allylation to construct disubstituted pyrans. nih.gov

Detailed Research Findings

In the context of asymmetric hydrogenation, the reduction of this compound has revealed intriguing stereochemical results. Research has shown that the hydrogenation of this specific pyrone exhibits a phenomenon known as double asymmetric induction. oup.com This occurs because the substrate itself contains a chiral center, which influences the stereochemical course of the reaction, in addition to the chirality of the catalyst.

The hydrogenation of substituted 2-pyrones is typically carried out using cationic ruthenium catalysts with chiral phosphine (B1218219) ligands. oup.com The reaction generally proceeds in two steps: first, the reduction of the C5-C6 double bond to yield a 5,6-dihydropyrone, followed by the hydrogenation of the C3-C4 double bond to give the fully saturated tetrahydropyrone (a δ-lactone).

For this compound, the diastereoselectivity of the second hydrogenation step is influenced by both the existing stereocenter at C6 (formed in the first hydrogenation step) and the chiral catalyst. oup.com This interplay determines the final stereochemistry of the resulting saturated lactone. The use of different enantiomers of the chiral catalyst can lead to different diastereomeric ratios of the final product, highlighting the control exerted by the catalyst in overcoming the substrate's inherent facial bias.

Table 1: Hydrogenation of Substituted 2-Pyrones

SubstrateCatalyst SystemProduct(s)Key ObservationReference
4,6-dimethyl-2H-pyran-2-oneCationic Ruthenium with Chiral LigandDihydropyrone, TetrahydropyroneDiastereoselectivity of the second hydrogenation step is determined by the catalyst's chirality. oup.com
This compound Cationic Ruthenium with Chiral LigandDihydropyrone, TetrahydropyroneExhibits double asymmetric induction in the second hydrogenation step. oup.com

Future Directions and Emerging Research Avenues for 4,5,6 Trimethyl 2h Pyran 2 One

Exploration of Unprecedented Synthetic Routes and Methodologies

The development of novel and efficient synthetic strategies is paramount to unlocking the full potential of 4,5,6-trimethyl-2H-pyran-2-one. Current synthetic approaches to substituted 2H-pyran-2-ones often rely on classical condensation and cyclization reactions. Future research should pivot towards more advanced and sustainable methodologies.

Recent advances in pyran and pyranone synthesis have highlighted several promising directions. researchgate.net Methodologies that could be adapted for this compound include:

Catalytic C-H Activation/Functionalization: A forefront area in organic synthesis, C-H activation could provide a direct and atom-economical route to this and related pyranones. Research could focus on developing transition-metal catalysts (e.g., based on palladium, rhodium, or ruthenium) that can selectively activate and functionalize the C-H bonds of precursor molecules, such as appropriate diketones or acrylic acid derivatives, to construct the pyranone core.

Flow Chemistry and Continuous Manufacturing: Translating batch syntheses into continuous flow processes offers significant advantages in terms of safety, scalability, and product consistency. Future work could involve designing a multi-step flow sequence that integrates reaction, separation, and purification, enabling on-demand production of this compound.

Novel Cycloaddition Strategies: While Diels-Alder reactions are a staple in heterocyclic synthesis, the exploration of unconventional cycloaddition pathways could yield new routes to the pyranone ring. researchgate.net This might include investigating higher-order cycloadditions or employing novel diene and dienophile systems that can be subsequently transformed into the target molecule.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful synthetic tool. Research into photoredox-catalyzed pathways could enable the formation of the this compound scaffold under mild conditions from readily available starting materials, potentially through radical-mediated cyclization cascades.

Discovery of Novel Reactivity and Unexplored Transformation Pathways

The reactivity of the 2H-pyran-2-one core is diverse, but the specific influence of the 4,5,6-trimethyl substitution pattern on its chemical behavior remains largely unexplored. Future research should aim to uncover novel transformations that leverage the electronic and steric properties imparted by these methyl groups.

The 2H-pyran-2-one ring system is known for its versatility in reactions. researchgate.net Depending on the conditions and substitution, it can undergo ring-opening, ring contraction, or participate in various cycloaddition reactions. researchgate.net Potential areas for investigation include:

Pericyclic Reactions: A systematic study of the behavior of this compound in pericyclic reactions beyond standard Diels-Alder chemistry is warranted. This includes electrocyclizations, where the pyranone could serve as a precursor to novel acyclic structures, and cheletropic reactions. The methyl substituents are expected to significantly influence the regioselectivity and stereoselectivity of these transformations.

Ring-Opening and Rearrangement Cascades: The lactone functionality within the pyranone ring is susceptible to nucleophilic attack, often leading to ring-opening. researchgate.net Future studies could explore controlled ring-opening reactions followed by in-situ functionalization or rearrangement to access complex, non-heterocyclic architectures that would be difficult to synthesize otherwise.

Transition-Metal-Catalyzed Cross-Coupling: While the pyranone itself can be a target, it can also serve as a building block. Research into methodologies for the selective C-H or C-O functionalization of the pyranone ring via cross-coupling reactions would open up avenues to a vast array of more complex derivatives with tunable properties.

Photochemical Transformations: The photochemistry of 2H-pyran-2-ones can lead to interesting molecular rearrangements and cycloadditions. researchgate.net A detailed investigation into the photochemical reactivity of this compound could reveal unique reaction pathways, such as valence isomerization to dienone structures or [2+2] and [4+4] cycloadditions, leading to novel polycyclic systems. researchgate.netresearchgate.net

Integration of Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, integrating advanced computational modeling will be crucial for accelerating discovery and rationally designing new applications.

Computational studies, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of molecules. researchgate.net Future computational work should focus on:

Mapping Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of both existing and hypothetical reactions involving this compound. This includes identifying transition states, calculating activation energies, and determining the thermodynamic favorability of different reaction pathways. Such studies can guide experimental efforts by predicting the most promising reaction conditions.

Structure-Property Relationship Analysis: By systematically modifying the substitution pattern in silico, computational models can predict how changes in molecular structure affect key properties. For example, modeling could be used to understand how the placement and number of methyl groups influence the molecule's frontier molecular orbitals (HOMO-LUMO gap), which in turn dictates its electronic and optical properties relevant to materials science.

Predicting Spectroscopic Signatures: Accurate prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) through computational methods can aid in the characterization of new compounds derived from this compound. This is particularly valuable for identifying transient intermediates or complex product mixtures.

Below is a table summarizing key computed properties for a related compound, which serves as an example of the data that would be invaluable for this compound.

Table 1: Example Computed Properties for a Related Dihydropyranone Derivative This table is for illustrative purposes and shows the type of data that should be computationally generated for this compound.

Data sourced from PubChem for 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one (CID 247461) and is representative of data to be generated. nih.gov

Potential Contributions to Next-Generation Material Development (non-biological applications)

The rigid, conjugated scaffold of the pyran-2-one ring system makes it an attractive candidate for the development of advanced organic materials. The trimethyl substitution pattern of this compound could be leveraged to fine-tune the properties of these materials.

Future research in this area should explore its potential as:

Monomers for Novel Polymers: The pyranone ring could be functionalized with polymerizable groups, allowing for its incorporation into novel polymers. The resulting materials could possess unique thermal, mechanical, or optical properties. For example, ring-opening polymerization (ROP) of the lactone could lead to polyesters with specific stereochemistry controlled by the methyl groups.

Organic Electronic Materials: The π-conjugated system of the pyranone core suggests potential applications in organic electronics. By extending the conjugation through chemical modification (guided by computational modeling), derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The methyl groups could enhance solubility and influence the solid-state packing, which are critical for device performance.

Photochromic Materials: The valence isomerization between 2H-pyrans and cis-dienones is a photochromic process, meaning it involves a reversible color change upon exposure to light. researchgate.net Research could focus on harnessing this property in this compound and its derivatives to create new photo-responsive materials for applications such as smart windows, optical data storage, and molecular switches.

By pursuing these interconnected research avenues, the scientific community can move beyond the current understanding of this compound and unlock its potential as a versatile building block for a new generation of synthetic methodologies and functional materials.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5,6-Trimethyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-component reactions involving cyclic diketones, aldehydes, and amines. For example, four-component reactions using arylamines, acetylenedicarboxylates, and cyclic 1,3-diketones have been optimized to produce dihydropyranone derivatives. Solvent choice (e.g., ethanol or acetonitrile) and catalysts (e.g., copper(II)–bisphosphine complexes) significantly affect stereochemical outcomes and yields .
  • Key Parameters : Temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios of reactants must be carefully controlled to avoid side products like pyridinones .

Q. How can NMR spectroscopy distinguish this compound from structurally similar pyranones?

  • Analytical Strategy :

  • ¹H NMR : The methyl groups at positions 4, 5, and 6 produce distinct singlet resonances in the range δ 1.8–2.3 ppm. Coupling constants (e.g., J = 5–7 Hz for pyranone ring protons) help confirm the substitution pattern .
  • ¹³C NMR : Carbonyl signals appear at δ 165–175 ppm, while methyl carbons resonate at δ 15–25 ppm. DEPT-135 experiments can differentiate CH₃ groups from CH/CH₂ .

Q. What are the known biological activities of this compound derivatives?

  • Findings : Analogues such as furanyl-2H-pyran-2-ones exhibit antihyperglycemic activity in vivo, likely via modulation of glucose metabolism pathways. Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents (e.g., acetyl groups) for enhancing bioactivity .

Advanced Research Questions

Q. How can diastereoselective synthesis of substituted tetrahydropyrans be achieved using this compound precursors?

  • Methodology : Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization. For example, (2R*,3S*,4S*)-configured derivatives are synthesized using 3,5-dimethylhex-5-en-1-ol and p-toluidine, with diastereomeric excess >90% confirmed by chiral HPLC and NOE NMR .
  • Key Insight : Steric hindrance from the methyl groups in this compound directs axial or equatorial addition of nucleophiles, influencing ring conformation .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts for 3-acetyl-4-hydroxy-6-methyl derivatives (δ 165–175 ppm vs. δ 160–170 ppm) arise from solvent effects (DMSO vs. CDCl₃) and pH-dependent tautomerism. Standardizing solvent systems and using deuterated buffers mitigates these issues .
  • Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., CCDC deposition 1059.16 ų for a monoclinic crystal system) confirms structural assignments .

Q. How do electronic and steric effects influence the reactivity of this compound in ring-opening reactions?

  • Mechanistic Analysis :

  • Electron-Deficient Carbonyl : The α,β-unsaturated carbonyl undergoes nucleophilic attack at C2, with methyl groups at C4–C6 sterically hindering approach from the ring face.
  • Regioselectivity : Grignard reagents preferentially add to C3 due to conjugation with the carbonyl, while epoxidation occurs at the C5–C6 double bond in reduced analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.